2-Aminooctanoic acid

Description

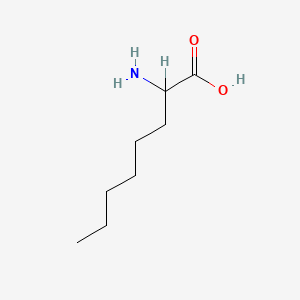

Structure

3D Structure

Properties

IUPAC Name |

2-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862352 | |

| Record name | Octanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19 mg/mL | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

644-90-6, 2187-07-7 | |

| Record name | (±)-2-Aminooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 644-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196 °C | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biocatalytic Synthesis of 2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway for 2-aminooctanoic acid (2-AOA), a non-proteinogenic, or "unnatural," amino acid. Given that a native, multi-step metabolic pathway for 2-AOA has not been characterized, this document focuses on the well-documented biocatalytic synthesis route. 2-AOA serves as a valuable building block, particularly for the terminal modification of peptides to improve their hydrophobicity and antimicrobial activity[1].

The primary method for producing enantiomerically pure (S)-2-aminooctanoic acid is through a transamination reaction catalyzed by an ω-transaminase from Chromobacterium violaceum. This guide details the reaction, presents key quantitative data, outlines experimental protocols, and provides workflow visualizations to support research and development in this area.

Core Biosynthesis Pathway: Biocatalytic Transamination

The synthesis of (S)-2-aminooctanoic acid is achieved via a stereoselective amination of the keto acid precursor, 2-oxooctanoic acid (2-OOA). This reaction is efficiently catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent ω-transaminase from Chromobacterium violaceum DSM30191 (CV_TA)[2]. The enzyme transfers an amino group from an amino donor to the keto acid acceptor.

The overall reaction is as follows:

2-Oxooctanoic Acid + Amino Donor ⇌ (S)-2-Aminooctanoic Acid + Keto Co-product

An effective and commonly used amino donor for this reaction is (S)-1-phenylethylamine (1-PEA), which is converted to acetophenone as the keto co-product[2].

Data Presentation: Reaction Efficiency and Enzyme Kinetics

The efficiency of the biocatalytic synthesis of 2-AOA is highly dependent on the ratio of the amino donor to the amino acceptor. The enantiomeric excess of the produced (S)-2-AOA is consistently high[1]. Furthermore, protein engineering has been employed to enhance the enzyme's affinity for the non-native substrate, 2-oxooctanoic acid[2].

Table 1: Conversion Efficiency of 2-AOA Synthesis

| Molar Ratio (Amino Donor:Acceptor) | Amino Donor (1-PEA) | Amino Acceptor (2-OOA) | Conversion Efficiency (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1:1 | 10 mM | 10 mM | 52% | >98% |

| 5:1 | 50 mM | 10 mM | 80% | >98% |

Data sourced from Almahboub et al., Appl Microbiol Biotechnol, 2018.[1]

Table 2: Kinetic Parameters of Wild-Type and Mutant CV_TA for 2-Oxooctanoic Acid

| Enzyme Variant | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Fold Improvement in Affinity (vs. WT) |

|---|---|---|---|---|

| CV_TA Wild Type | 25.0 ± 3.0 | 0.04 ± 0.001 | 1.6 | - |

| CV_Y168F | 12.5 ± 1.8 | 0.06 ± 0.002 | 4.8 | 2.0x |

| CV_W60C/Y168F | 2.5 ± 0.3 | 0.01 ± 0.000 | 4.0 | 10.0x |

Data sourced from Almahboub et al., Scientific Reports, 2018.[2]

Experimental Protocols

The following protocols are based on methodologies described by Almahboub et al.[1][2].

Expression and Purification of His-tagged CV_TA

-

Transformation: Transform E. coli BL21 (DE3) cells with a suitable expression vector (e.g., pET) containing the gene for the His-tagged CV_TA.

-

Culture Growth: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). Grow overnight at 37°C with shaking at 200 rpm.

-

Scale-Up and Induction: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture. Grow at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Expression: Continue to incubate the culture for 16-18 hours at 20°C with shaking at 200 rpm.

-

Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using a sonicator or French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged CV_TA with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Verification and Storage: Analyze the purified protein fractions by SDS-PAGE. Pool the pure fractions, dialyze against a storage buffer (e.g., 50 mM phosphate buffer, pH 7.5), and store at -80°C.

Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid

-

Reaction Mixture Preparation: In a reaction vessel, prepare a 1 mL reaction mixture containing:

-

100 mM HEPES buffer (pH 8.0)

-

10 mM 2-oxooctanoic acid (amino acceptor)

-

50 mM (S)-1-phenylethylamine (amino donor)

-

1 mM pyridoxal 5'-phosphate (PLP) cofactor

-

-

Enzyme Addition: Add the purified CV_TA enzyme to the reaction mixture to a final concentration of 1 mg/mL.

-

Incubation: Incubate the reaction at 30°C with gentle shaking for 24 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter prior to analysis.

Product Analysis by HPLC

-

Derivatization: To enable detection and chiral separation, derivatize the amino acid product with a suitable agent like o-phthaldialdehyde (OPA).

-

Chromatography: Analyze the derivatized sample using a reverse-phase HPLC system equipped with a chiral column (e.g., Chirobiotic T column).

-

Mobile Phase: Use an isocratic mobile phase, for example, a mixture of methanol and aqueous buffer, at a flow rate of 1 mL/min.

-

Detection: Monitor the elution of the derivatized product using a fluorescence detector.

-

Quantification: Determine the concentration and enantiomeric excess of the (S)-2-AOA product by comparing the peak areas to those of known standards.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the experimental process, from the initial preparation of the biocatalyst to the final analysis of the product.

References

- 1. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single point mutations reveal amino acid residues important for Chromobacterium violaceum transaminase activity in the production of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2-Aminooctanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctanoic acid, an α-amino fatty acid, has been identified as a naturally occurring metabolite in a diverse range of organisms, from insects and microorganisms to mammals, including humans. Despite its confirmed presence, quantitative data on its abundance in natural sources remain limited, and its physiological roles are not yet fully elucidated. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its known biosynthetic pathway, and potential physiological significance. Furthermore, it outlines detailed experimental protocols for its extraction, isolation, and quantification, and presents key signaling pathways and experimental workflows in the form of Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound is an intriguing biomolecule that sits at the crossroads of amino acid and fatty acid metabolism. Structurally, it is an octanoic acid molecule with an amino group at the alpha-carbon. This unique structure confers upon it distinct chemical properties that likely influence its biological functions. While it has been detected in various biological matrices, a comprehensive understanding of its natural distribution and physiological importance is still emerging. This guide aims to consolidate the existing information and provide a practical framework for researchers investigating this compound.

Natural Occurrence of this compound

The presence of this compound has been reported in a variety of organisms, suggesting a conserved, albeit perhaps specialized, role in biology.

In Animals and Humans

This compound is recognized as a human metabolite. It has been detected, although not quantified, in several food products of animal origin, including:

-

Anatidae (ducks, geese, swans)

-

Chickens (Gallus gallus)

-

Domestic pigs (Sus scrofa domestica)

-

Cow's milk[1]

Its presence in these food sources suggests it may be a potential biomarker for the consumption of these products. Furthermore, its detection in the fruit fly, Drosophila melanogaster, points to its presence in invertebrates as well.

In Microorganisms

The natural products occurrence database, LOTUS, indicates the presence of this compound in the protist Euglena gracilis. While its occurrence in a wider range of microorganisms is not extensively documented, the entomopathogenic fungus Conidiobolus coronatus is known to produce octanoic acid, a related metabolite[2]. This suggests that the metabolic pathways for C8 compounds exist in fungi and could potentially be adapted for the synthesis of this compound.

In Other Organisms

Currently, there is limited information available regarding the natural occurrence of this compound in plants and marine organisms. General studies on the amino acid and fatty acid profiles of these organisms have been conducted, but they do not specifically mention this compound[3][4][5][6].

Table 1: Documented Natural Occurrence of this compound

| Category | Organism/Source | Status | Reference(s) |

| Animals | Human | Detected (Metabolite) | |

| Drosophila melanogaster | Detected | ||

| Anatidae (Ducks, Geese, Swans) | Detected (in food) | [1] | |

| Chicken (Gallus gallus) | Detected (in food) | [1] | |

| Domestic Pig (Sus scrofa domestica) | Detected (in food) | [1] | |

| Cow's Milk | Detected (in food) | [1][7] | |

| Microorganisms | Euglena gracilis | Detected |

Biosynthesis and Metabolism

While the complete natural biosynthetic pathway of this compound in most organisms is not yet elucidated, a successful biocatalytic production method has been established, offering clues to a potential natural route.

Biocatalytic Synthesis

A significant advancement in the synthesis of (S)-2-aminooctanoic acid involves the use of a transaminase enzyme from the bacterium Chromobacterium violaceum. This enzyme catalyzes the conversion of a keto-acid precursor to the corresponding amino acid with high efficiency (52-80% conversion) and enantiomeric excess (>98% ee)[8][9]. This biocatalytic approach has been utilized for the production of what is termed an "unnatural fatty amino acid" for specific applications, such as enhancing the antimicrobial activity of peptides[8][9][10].

The general reaction for this biosynthesis is the transamination of 2-oxooctanoic acid.

Putative Natural Metabolic Pathway

Based on the known principles of amino acid and fatty acid metabolism, a putative natural metabolic pathway for this compound can be hypothesized. This pathway would likely involve the transamination of 2-oxooctanoic acid, an intermediate in the metabolism of octanoic acid.

Physiological Role and Potential Applications

The precise physiological role of endogenous this compound is an active area of research. However, based on its structure and the known functions of related molecules, several potential roles can be inferred.

Antimicrobial Activity

The synthetic (S)-2-aminooctanoic acid has been successfully used to modify a lactoferricin B-derived antimicrobial peptide, resulting in a significant (up to 16-fold) improvement in its antibacterial activity[8][9]. This suggests that endogenous this compound or its derivatives could play a role in the innate immune defense of organisms.

Metabolic Regulation

As an alpha-amino fatty acid, this compound may be involved in the regulation of lipid and amino acid metabolism. It could potentially act as a signaling molecule or an intermediate in pathways that link these two major metabolic hubs.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from biological samples.

Extraction from Biological Tissues (e.g., Meat, Milk)

Objective: To extract free this compound from complex biological matrices.

Materials:

-

Homogenizer

-

Centrifuge

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Diethyl ether

-

0.02 M HCl

Procedure:

-

Homogenize 1-5 g of the tissue sample with 10 volumes of 10% TCA solution.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the acid-soluble components, including free amino acids.

-

To remove lipids, extract the supernatant three times with an equal volume of diethyl ether. Discard the ether layer after each extraction.

-

The resulting aqueous phase, containing the amino acids, can be stored at -20°C or lyophilized and reconstituted in 0.02 M HCl for further analysis.

Quantification by HPLC with Pre-column Derivatization

Objective: To quantify the concentration of this compound in the prepared extract.

Principle: Since this compound lacks a strong chromophore, pre-column derivatization is necessary for its detection by UV or fluorescence detectors in HPLC. Phenyl isothiocyanate (PITC) is a common derivatizing agent for amino acids.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Phenyl isothiocyanate (PITC)

-

Triethylamine (TEA)

-

Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

-

This compound standard

Procedure:

-

Derivatization:

-

To 20 µL of the amino acid extract or standard solution, add 20 µL of coupling reagent (methanol:water:TEA, 2:2:1, v/v/v).

-

Vortex and then add 20 µL of derivatizing reagent (methanol:PITC, 7:1, v/v).

-

Incubate at room temperature for 20 minutes.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the derivatized sample in 100 µL of Mobile Phase A.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample into the HPLC system.

-

Use a gradient elution profile, for example: 0-20 min, 10-40% B; 20-25 min, 40-100% B; 25-30 min, 100% B.

-

Monitor the absorbance at 254 nm.

-

Quantify the this compound concentration by comparing the peak area with a standard curve generated from the derivatized standards.

-

Confirmation by Mass Spectrometry

Objective: To confirm the identity of the peak corresponding to this compound.

Procedure: The peak collected from the HPLC can be further analyzed by mass spectrometry (MS). The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound is approximately 160.1332. Fragmentation patterns can be compared with known standards or spectral libraries for definitive identification.

Conclusion and Future Directions

This compound is a naturally occurring metabolite with a widespread but poorly quantified distribution. Its unique structure as an alpha-amino fatty acid suggests potential roles in antimicrobial defense and metabolic regulation. The biocatalytic synthesis of its (S)-enantiomer has opened avenues for its application in peptide modification and drug development.

Future research should focus on:

-

Developing and validating robust quantitative methods to determine the concentration of this compound in a wider array of biological samples.

-

Elucidating the complete natural biosynthetic and metabolic pathways in various organisms.

-

Investigating its specific physiological functions and signaling roles in health and disease.

A deeper understanding of this enigmatic molecule holds promise for advancements in biochemistry, pharmacology, and nutritional science.

References

- 1. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]

- 2. Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Amino acid requirements in developing marine fish - Responsible Seafood Advocate [globalseafood.org]

- 7. Milk Composition Database: Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991) [mcdb.ca]

- 8. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

physicochemical properties of 2-aminooctanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as α-aminocaprylic acid, is an α-amino acid and a medium-chain fatty acid. Its unique structure, combining a hydrophilic amino group with a moderately long hydrophobic carbon chain, imparts specific physicochemical properties that are of interest in various scientific and biomedical fields. This technical guide provides a comprehensive overview of the core , details experimental protocols for their determination, and visualizes key experimental workflows and logical relationships.

Physicochemical Properties

The are summarized in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems, including its solubility, permeability, and potential for molecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 194 - 196 °C | |

| 260 °C (with decomposition) | [1] | |

| Boiling Point | 267.8 ± 23.0 °C (Predicted) | [1] |

| Water Solubility | 19 mg/mL | |

| pKa (Acidic) | 2.89 (Predicted) | |

| pKa (Basic) | 9.53 (Predicted) | |

| logP | -0.54 to -0.99 (Predicted) |

Note on Discrepancies: There is a notable discrepancy in the reported melting point of this compound. While scientific databases predominantly report a range of 194-196 °C, some commercial suppliers list a melting point of 260 °C with decomposition[1]. This difference may arise from variations in experimental conditions, sample purity, or the method of determination (e.g., decomposition temperature vs. true melting point). Researchers should be aware of this discrepancy and consider experimental verification. The boiling point is a predicted value, as experimental determination can be challenging due to the compound's tendency to decompose at high temperatures. The pKa and logP values are also predicted and should be confirmed experimentally for critical applications.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments adapted for this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

-

Apparatus: Digital melting point apparatus, capillary tubes, mortar and pestle.

-

Procedure:

-

A small, dry sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.

-

For substances that decompose, the temperature at which decomposition (e.g., charring) begins is noted.

-

Determination of pKa by Potentiometric Titration

The pKa values indicate the strength of the acidic and basic groups.

-

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer and stir bar, beaker, standardized 0.1 M NaOH solution, and a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Procedure:

-

A known volume (e.g., 25 mL) of the this compound solution is placed in a beaker with a magnetic stir bar.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small increments (e.g., 0.5 mL) from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The additions are continued until the pH has risen significantly (e.g., to pH 12).

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa values are determined from the titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the half-equivalence point of the first buffer region, and the pKa of the amino group (pKa₂) is the pH at the half-equivalence point of the second buffer region.

-

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel, shaker, centrifuge (optional), UV-Vis spectrophotometer or HPLC, 1-octanol, and a buffer solution (e.g., phosphate buffer at a pH where this compound is predominantly in its neutral form).

-

Procedure:

-

1-Octanol and the aqueous buffer are pre-saturated with each other by mixing and allowing the phases to separate.

-

A known concentration of this compound is dissolved in the aqueous buffer.

-

Equal volumes of the this compound solution and the pre-saturated 1-octanol are added to a separatory funnel.

-

The funnel is shaken for a set period (e.g., 1 hour) to allow for partitioning of the solute between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

-

The concentration in the octanol phase is calculated by mass balance.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key .

Logical Relationship in Antimicrobial Peptide Modification

This compound has been utilized to enhance the activity of antimicrobial peptides (AMPs). The diagram below outlines the logical basis for this application.

Biological Context and Significance

While direct involvement of this compound in specific signaling pathways has not been extensively documented, it is recognized as a human metabolite. Its structural similarity to other fatty acids and amino acids suggests potential roles in metabolic processes.

The most well-documented application of this compound is in the modification of peptides, particularly antimicrobial peptides (AMPs). The addition of the octanoic acid chain increases the hydrophobicity of the peptide. This enhanced lipophilicity is thought to facilitate the peptide's interaction with and disruption of the lipid membranes of bacteria, thereby increasing its antimicrobial potency. This application highlights the potential of this compound in the development of novel therapeutic agents.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a molecule of interest for researchers in chemistry, biology, and pharmacology. This guide has provided a detailed overview of its key properties, standardized protocols for their experimental determination, and a visualization of its application in enhancing antimicrobial peptide activity. Accurate characterization of these properties is fundamental for its potential use in drug design and other biomedical applications. Further research into its metabolic roles and potential signaling interactions is warranted.

References

A Technical Guide to 2-Aminooctanoic Acid as a Secondary Metabolite: Biosynthesis, Activity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctanoic acid (2-AOA) is an unnatural, alpha-amino fatty acid classified as a secondary metabolite.[1] While not essential for primary metabolic processes, it has garnered significant interest in the scientific and pharmaceutical communities. This interest stems from its utility as a molecular building block, particularly for the terminal modification of peptides to enhance their therapeutic properties. This technical guide provides an in-depth overview of 2-AOA, focusing on its biosynthesis, its application in improving the efficacy of antimicrobial peptides, and the analytical methods for its characterization. Detailed experimental protocols and quantitative data are presented to support researchers in this field.

Introduction

This compound, also known as α-aminocaprylic acid, is an amino acid with an eight-carbon aliphatic side chain. As a secondary metabolite, it is not part of the central metabolic pathways but may be involved in specialized functions such as signaling or defense.[1] Its primary significance in current research lies in its application as a synthetic building block. The incorporation of this fatty amino acid into peptides increases their hydrophobicity, a strategy frequently employed to improve the bioactivity of therapeutic peptides, such as antimicrobial peptides (AMPs).[2][3] This guide explores the biocatalytic production of 2-AOA and its demonstrated success in enhancing the antimicrobial potency of a lactoferricin B-derived peptide.[2]

Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid

The production of enantiomerically pure (S)-2-aminooctanoic acid has been successfully achieved using a biocatalytic approach. This method employs a transaminase enzyme to convert a keto acid precursor into the desired amino acid, offering a green and efficient alternative to traditional chemical synthesis.

Enzymatic Conversion Pathway

The biosynthesis involves an aminotransferase-catalyzed reaction where an amino group is transferred from an amino donor to the keto acid acceptor, 2-oxooctanoic acid. A notable example is the use of a transaminase from Chromobacterium violaceum, which has demonstrated high efficiency and stereoselectivity in this conversion.[2][3]

Caption: Biocatalytic conversion of 2-oxooctanoic acid to (S)-2-aminooctanoic acid.

Quantitative Data: Conversion Efficiency

The efficiency of the transaminase from Chromobacterium violaceum is dependent on the molar ratio of the amino group donor to the acceptor substrate.

| Amino Donor:Acceptor Ratio | Conversion Efficiency (%) | Reference |

| Varied Ratios | 52 - 80 | [2][3] |

Experimental Protocol: Biosynthesis of (S)-2-AOA

This protocol is based on the methodology described for the enzymatic synthesis of 2-AOA.[2][3]

1. Enzyme Preparation:

-

Clone and express the transaminase gene from Chromobacterium violaceum DSM30191 in a suitable host (e.g., E. coli).

-

Purify the expressed enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Determine the protein concentration using a standard assay (e.g., Bicinchoninic acid assay).

2. Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing pyridoxal 5'-phosphate (PLP) as a cofactor.

-

The reaction mixture should contain the substrate, 2-oxooctanoic acid, and an amino donor (e.g., L-alanine).

-

Vary the molar ratio of the amino donor to the acceptor to optimize the reaction.

-

Add the purified transaminase to the reaction mixture to initiate the conversion.

3. Reaction Conditions:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.

-

Monitor the reaction progress over time (e.g., 24-48 hours) by taking samples for analysis.

4. Product Analysis and Purification:

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Analyze the formation of 2-AOA using High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the enantiomeric excess (>98% ee).[2][3]

-

Purify the 2-AOA from the reaction mixture using appropriate chromatographic methods.

Application in Antimicrobial Peptide Modification

A primary application of 2-AOA is the terminal modification of peptides to enhance their biological activity. The addition of the octanoyl chain increases hydrophobicity, which can improve the peptide's interaction with bacterial membranes.

Peptide Conjugation Workflow

2-AOA can be conjugated to either the N-terminus or the C-terminus of a peptide. This dual functionality allows for direct conjugation without the need for linkers, which is a limitation when using standard fatty acids for C-terminal modification.[2]

Caption: Workflow for N-terminal and C-terminal modification of AMPs with 2-AOA.

Quantitative Data: Antimicrobial Activity

The modification of a lactoferricin B-derived antimicrobial peptide with 2-AOA resulted in a significant improvement in its antibacterial activity, with C-terminal modification showing superior or equal efficacy compared to N-terminal modification.[2][3]

Table 1: Minimal Inhibitory Concentrations (MIC) of a C-terminally 2-AOA Modified Peptide

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-Negative | 25 | [2][3] |

| Bacillus subtilis | Gram-Positive | 50 | [2][3] |

| Salmonella typhimurium | Gram-Negative | 100 | [2][3] |

| Pseudomonas aeruginosa | Gram-Negative | 200 | [2][3] |

| Staphylococcus aureus | Gram-Positive | 400 | [2][3] |

Note: The antibacterial activity of the modified peptides was improved by up to 16-fold compared to the unmodified peptide.[2][3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method for determining the MIC of the modified peptides.

1. Preparation of Bacterial Inoculum:

-

Culture the bacterial strains overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Peptide Dilutions:

-

Prepare a stock solution of the 2-AOA-modified peptide in a suitable solvent.

-

Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate using the appropriate growth medium.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria with no peptide) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Analytical Methods for Detection and Characterization

The detection and characterization of this compound are crucial for both biosynthetic monitoring and quality control. Standard analytical techniques are employed for this purpose.

Analytical Workflow

A typical workflow for the analysis of 2-AOA from a biological or synthetic sample involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Caption: General analytical workflow for this compound characterization.

Key Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile derivatives of 2-AOA. Derivatization (e.g., silylation) is typically required to increase the volatility and thermal stability of the amino acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing 2-AOA in complex matrices without the need for derivatization. Reversed-phase or HILIC chromatography can be used for separation, followed by detection with mass spectrometry.[4]

Conclusion and Future Outlook

This compound stands out as a valuable secondary metabolite with significant potential in drug development. The successful biocatalytic synthesis of its enantiomerically pure form opens avenues for its scalable and environmentally friendly production. Its application in modifying antimicrobial peptides has demonstrated a clear strategy for enhancing therapeutic efficacy, offering a promising approach to combat antibiotic resistance. Future research may focus on exploring the full range of peptides and other biomolecules that could benefit from modification with 2-AOA, investigating its potential role in other biological contexts, and further optimizing its biosynthetic production pathways. This guide provides a foundational resource for scientists and researchers aiming to harness the potential of this unique fatty amino acid.

References

- 1. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]

- 2. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DL-2-Aminooctanoic acid - Metabolite Database [metaboldb.princeton.edu]

An In-Depth Technical Guide to 2-Aminooctanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctanoic acid, a non-proteinogenic α-amino acid, has garnered interest in various scientific domains, from metabolic studies to its application in enhancing the efficacy of antimicrobial peptides. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving methodologies for the preparation and characterization of this unique fatty amino acid. While a definitive record of its initial discovery remains elusive in publicly accessible literature, its history is intrinsically linked to the broader development of amino acid synthesis in the late 19th and early 20th centuries. This document details classical synthetic routes such as the Strecker and Bucherer-Bergs syntheses, as well as degradation methods like the Hofmann and Curtius rearrangements, alongside modern biocatalytic approaches. It presents key quantitative data, detailed experimental protocols for seminal synthetic methods, and visualizations of synthetic pathways and analytical workflows to serve as a valuable resource for researchers in the field.

Introduction

This compound (also known as α-aminocaprylic acid) is an alpha-amino acid derivative of octanoic acid (caprylic acid). It is classified as a medium-chain amino fatty acid.[1][2] While not one of the 20 common proteinogenic amino acids, it has been identified as a human metabolite and has been detected in various biological fluids and tissues.[1][2] Its unique structure, combining a reactive amino group with a lipophilic octyl chain, has led to its investigation for various applications, notably in the modification of peptides to enhance their biological activity.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Melting Point | 194 - 196 °C | [1] |

| Solubility in Water | 19 mg/mL | [1] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 644-90-6 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ (ppm): 3.72 (t), 1.84 (m), 1.28 (m), 0.86 (t) | [1] |

| ¹³C NMR | [1] | |

| Mass Spectrometry (GC-MS) | m/z of major fragments: 114 | [1] |

| Mass Spectrometry (LC-MS/MS, Positive Ion) | Precursor [M+H]⁺: 160.1332; Major Fragments: [M+H-H₂O]⁺, [M+H-H₂O-CO]⁺ | [1][6] |

Historical Perspective on the Synthesis of α-Amino Acids

Key historical developments in α-amino acid synthesis include:

-

Strecker Synthesis (1850): Adolph Strecker's synthesis of alanine from acetaldehyde, ammonia, and hydrogen cyanide was a landmark achievement, providing the first general method for preparing α-amino acids from aldehydes.[5][7]

-

Hofmann Rearrangement (1881): August Wilhelm von Hofmann developed a method to convert amides into primary amines with one fewer carbon atom, which could be adapted for amino acid synthesis.[8][9]

-

Curtius Rearrangement (1885): Theodor Curtius discovered the thermal decomposition of acyl azides to isocyanates, which can be converted to amines, offering another route to amino acids.[10]

-

Fischer's Contributions (late 19th - early 20th century): Emil Fischer's extensive work on sugars and proteins, for which he received the Nobel Prize in 1902, greatly advanced the understanding and synthesis of amino acids. He developed methods for their separation and synthesis, including the synthesis of di- and polypeptides.[11][12][13]

-

Bucherer-Bergs Synthesis (1929-1934): This multicomponent reaction provided an efficient method for the synthesis of hydantoins from ketones or aldehydes, which can then be hydrolyzed to α-amino acids.[14][15]

These classical methods laid the groundwork for the synthesis of a wide variety of α-amino acids, including non-proteinogenic ones like this compound.

Key Experimental Protocols for the Synthesis of this compound

This section provides detailed methodologies for the synthesis of this compound based on classical and modern techniques.

Strecker Synthesis of this compound

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, followed by hydrolysis to the α-amino acid. For the synthesis of this compound, the starting aldehyde is heptanal.

Experimental Protocol:

-

Step 1: Formation of 2-aminooctanenitrile.

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

Heptanal (1 equivalent) is added to the ammonium chloride solution, followed by the dropwise addition of an aqueous solution of potassium cyanide (1.1 equivalents) with vigorous stirring.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The resulting α-aminonitrile is extracted with an organic solvent (e.g., diethyl ether) and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-aminooctanenitrile.

-

-

Step 2: Hydrolysis to this compound.

-

The crude α-aminonitrile is refluxed with a strong acid (e.g., 6 M hydrochloric acid) for several hours.

-

The progress of the hydrolysis is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of this compound (around pH 6) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

The precipitated this compound is collected by filtration, washed with cold water and ethanol, and dried.

-

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]

- 3. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cib.csic.es [cib.csic.es]

- 8. scribd.com [scribd.com]

- 9. Page loading... [guidechem.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. glpbio.com [glpbio.com]

- 14. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]

- 15. CN115557846B - Synthesis method of 8-aminocaprylic acid - Google Patents [patents.google.com]

2-Aminooctanoic Acid in Human Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctanoic acid (2-AOA) is an α-amino fatty acid classified as a human metabolite, having been detected in various biological fluids.[1] Despite its confirmed presence in the human body, current scientific literature does not extensively detail its specific endogenous metabolic pathways, enzymatic kinetics, or signaling roles. This document synthesizes the available knowledge on 2-AOA, focusing on its biochemical properties, its identification in humans, and a significant area of research involving its biotechnological synthesis and application in enhancing the efficacy of antimicrobial peptides. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides diagrams to illustrate key processes.

Biochemical Profile of this compound

This compound, also known as α-aminocaprylic acid, is an amino acid with an eight-carbon aliphatic side chain.[1] Its structure combines the functional groups of a medium-chain fatty acid and an α-amino acid.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | PubChem |

| Molecular Weight | 159.23 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | DL-α-Aminocaprylic acid, 2-Aminocaprylic acid | MedchemExpress[2], PubChem |

| Classification | Alpha amino acid, Medium-chain fatty acid | HMDB[1] |

Presence in Humans

2-AOA has been identified in human biological samples, leading to its classification as a human metabolite. The Human Metabolome Database (HMDB) lists its presence in blood, urine, and feces.[1] It is categorized as a secondary metabolite, which suggests it may not be essential for primary metabolic functions but could have roles in signaling or defense.[1]

Biotechnological Production and Application

A significant body of research on 2-AOA focuses on its synthesis and use in modifying antimicrobial peptides (AMPs). This modification, a form of lipidation, can enhance the therapeutic properties of these peptides.

Biosynthesis of (S)-2-Aminooctanoic Acid

A key study has detailed the biocatalytic production of the S-enantiomer of 2-AOA using a transaminase from the bacterium Chromobacterium violaceum.[3] This process yields an unnatural fatty amino acid with high enantiomeric excess.

This protocol is based on the methodology described by Almahboub et al. (2018).

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 2-oxooctanoic acid (the amino acceptor), an amino donor (e.g., L-alanine), pyridoxal 5'-phosphate (PLP) as a cofactor, and the purified transaminase enzyme in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation.

-

Monitoring: The conversion of 2-oxooctanoic acid to this compound is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Purification: The resulting (S)-2-aminooctanoic acid is purified from the reaction mixture using methods like ion-exchange chromatography.

-

Analysis: The enantiomeric excess of the purified product is determined using chiral chromatography.

The conversion efficiency of this biocatalytic process is reported to be between 52% and 80%, depending on the ratio of the amino group donor to the acceptor.[3][4]

Workflow for Peptide Modification

The diagram below illustrates the general workflow from the biosynthesis of 2-AOA to its use in modifying an antimicrobial peptide.

Enhanced Antimicrobial Activity

The conjugation of 2-AOA to AMPs, such as a derivative of lactoferricin B, has been shown to significantly improve their antibacterial activity.[3] The lipophilic carbon chain of 2-AOA is thought to enhance the interaction of the peptide with bacterial membranes.

The following table summarizes the Minimal Inhibitory Concentrations (MIC) for a C-terminally modified lactoferricin B derivative against various bacterial strains.[4]

| Bacterial Strain | MIC (µg/ml) |

| Escherichia coli | 25 |

| Bacillus subtilis | 50 |

| Salmonella typhimurium | 100 |

| Pseudomonas aeruginosa | 200 |

| Staphylococcus aureus | 400 |

The antibacterial activity of the modified peptides was improved by up to 16-fold compared to the unmodified peptide.[3][4]

Signaling Pathways and Endogenous Role: A Knowledge Gap

Currently, there is a notable absence of information in the scientific literature regarding the specific signaling pathways in which endogenous 2-AOA may be involved in humans. The enzymes responsible for its synthesis and degradation within human cells have not been characterized, and therefore, no kinetic data for these processes is available. The classification of 2-AOA as a secondary metabolite suggests a potential, yet undiscovered, role in physiological or pathophysiological processes.[1] Future research is required to elucidate the endogenous metabolic fate and function of this amino fatty acid.

The logical relationship for future research to address this gap is outlined below.

Conclusion

This compound is a recognized human metabolite with a defined chemical structure. While its endogenous role in human metabolism remains largely unexplored, it has emerged as a valuable molecule in the field of drug development, specifically for the enhancement of antimicrobial peptides. The detailed protocols for its biotechnological synthesis and the quantitative data on the improved efficacy of 2-AOA-modified peptides provide a solid foundation for further research in this area. For researchers and scientists, the current knowledge on 2-AOA presents a dual opportunity: to further exploit its properties in therapeutic design and to investigate its undiscovered endogenous functions within human physiology.

References

- 1. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Aminooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-aminooctanoic acid, a non-proteinogenic α-amino acid. The information presented herein is intended to support research and development activities by providing key spectral data and generalized experimental protocols for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and verification of the compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Notes |

| H-2 | ~3.72 | Triplet | α-proton adjacent to the amino and carboxyl groups. |

| H-3 | ~1.84 | Multiplet | Methylene protons adjacent to the α-carbon. |

| H-4 to H-7 | ~1.28 - 1.35 | Multiplet | Methylene protons of the alkyl chain. |

| H-8 | ~0.86 | Triplet | Terminal methyl group protons. |

Data obtained in D₂O at 600 MHz. Chemical shifts may vary slightly depending on the solvent and pH.[1]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm (Inferred from HSQC) |

| C-1 (C=O) | Not directly observed in HSQC, typically ~175-180 ppm |

| C-2 | ~57.44 |

| C-3 | ~33.22 |

| C-4 | ~24.59 |

| C-5 | ~30.55 |

| C-6 | ~26.84 |

| C-7 | Not explicitly resolved, expected around 22-23 ppm |

| C-8 | ~15.94 |

¹³C chemical shifts are inferred from ¹H-¹³C HSQC data obtained in water at 600 MHz. The carboxyl carbon (C-1) is a quaternary carbon and does not show a correlation in a standard HSQC experiment.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 (primary amines show two bands) |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |

| N-H (Amine) | Bending | 1650 - 1580 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and 950 - 910 |

Data is typically acquired via ATR-FTIR or KBr pellet methods. The zwitterionic nature of amino acids can influence the exact positions and shapes of the N-H and C=O stretching bands.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Molecular Formula | - | C₈H₁₇NO₂ |

| Molecular Weight | Monoisotopic | 159.126 g/mol |

| LC-MS (Positive ESI) | [M+H]⁺ | m/z 160.1332 |

| GC-MS (EI) | Major Fragments | m/z 114, 55, 43 |

The fragmentation pattern in GC-MS (Electron Ionization) often involves the loss of the carboxyl group and subsequent fragmentation of the alkyl chain.[2]

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices and the information available from public databases.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). For D₂O, the pH may be adjusted to ensure solubility and consistency of chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Tune and shim the probe for the specific solvent.

-

Set the sample temperature, typically to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Alternatively, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to an internal standard (e.g., TMS or a residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them with the corresponding functional group vibrations.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

-

-

Liquid Chromatography (LC) Setup:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Select a suitable column for amino acid analysis (e.g., a C18 reversed-phase column).

-

Set up a mobile phase gradient, for example, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the organic solvent (e.g., acetonitrile with 0.1% formic acid) over time.

-

Set a suitable flow rate and column temperature.

-

-

Mass Spectrometry (MS) Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature).

-

Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-300).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺) and fragmenting it to observe characteristic product ions.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire the data, which will include a total ion chromatogram (TIC) and mass spectra for the eluting peaks.

-

Identify the peak corresponding to this compound in the TIC.

-

Extract the mass spectrum for this peak and determine the m/z of the molecular ion.

-

If MS/MS was performed, analyze the fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of 2-aminooctanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical development and peptide modification. Two distinct and effective methods are presented: a biocatalytic approach using a transaminase enzyme and a chemical approach based on the Asymmetric Strecker Synthesis.

Method 1: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid using Chromobacterium violaceum Transaminase

This method utilizes an ω-transaminase from Chromobacterium violaceum for the asymmetric amination of a keto-acid precursor to yield (S)-2-aminooctanoic acid with high enantiomeric excess. This biocatalytic approach offers a green and highly selective alternative to traditional chemical synthesis.[1][2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | > 98% | [1][2] |

| Conversion Efficiency | 52-80% | [1][2] |

| Enzyme Source | Chromobacterium violaceum | [1][2] |

| Product Configuration | (S) | [1][2] |

Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of (S)-2-aminooctanoic acid.

Detailed Experimental Protocol

Materials:

-

2-oxooctanoic acid (substrate)

-

Amine donor (e.g., L-alanine or isopropylamine)

-

Chromobacterium violaceum ω-transaminase (whole cells or purified enzyme)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Reagents for quenching the reaction (e.g., strong acid)

-

Solvents and stationary phase for chromatography

-

Analytical standards for this compound

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a solution of 2-oxooctanoic acid in the appropriate buffer.

-

Add the amine donor. The molar ratio of amine donor to the keto acid substrate can be varied to optimize conversion.[1]

-

Add the PLP cofactor to the reaction mixture.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding the Chromobacterium violaceum transaminase.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation to ensure proper mixing.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC or GC).

-

-

Reaction Termination and Product Isolation:

-

Once the desired conversion is reached, terminate the reaction. This can be achieved by removing the biocatalyst via centrifugation (for whole cells) or by denaturing the enzyme through a pH shift.

-

Separate the product from the reaction mixture. Ion-exchange chromatography is a commonly used method for the purification of amino acids.

-

-

Analysis:

-

Determine the yield of the purified this compound.

-

Analyze the enantiomeric excess of the product using a chiral column on an HPLC or GC system.

-

Method 2: Asymmetric Strecker Synthesis of this compound

The Strecker synthesis is a classic method for producing α-amino acids. In its asymmetric variant, a chiral auxiliary or a chiral catalyst is employed to control the stereochemistry of the newly formed chiral center. This protocol outlines a general approach using a chiral auxiliary.[3][4]

Quantitative Data Summary (Representative)

| Parameter | Value | Reference |

| Diastereomeric Ratio (dr) | > 95:5 | [5][6] |

| Enantiomeric Excess (ee) | > 98% | [6] |

| Overall Yield | 60-80% | [6] |

| Starting Aldehyde | Heptanal |

Experimental Workflow

Caption: General workflow for the Asymmetric Strecker Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Heptanal

-

Chiral amine auxiliary (e.g., (R)-phenylglycinol or a similar chiral amine)

-

Cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide)

-

Solvent (e.g., methanol, ethanol, or toluene)

-

Acid for hydrolysis (e.g., concentrated HCl)

-

Base for neutralization (e.g., NaOH)

-

Reagents for purification (e.g., solvents for crystallization or chromatography)

Procedure:

-

Formation of the Chiral Imine:

-

In a suitable reaction vessel, dissolve heptanal and the chiral amine auxiliary in an appropriate solvent.

-

Stir the mixture at room temperature to allow for the formation of the chiral imine. The reaction can be monitored by techniques like NMR or IR spectroscopy.

-

-

Diastereoselective Cyanide Addition:

-

To the solution containing the chiral imine, add the cyanide source. This step should be performed in a well-ventilated fume hood due to the toxicity of cyanide.

-

The reaction mixture is stirred for a specified period to allow for the formation of the diastereomeric α-aminonitriles. The temperature may be controlled to enhance diastereoselectivity.

-

-

Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary:

-

After the Strecker reaction is complete, the solvent is typically removed under reduced pressure.

-

The resulting crude α-aminonitrile is then subjected to acidic hydrolysis (e.g., by refluxing in concentrated HCl) to convert the nitrile group into a carboxylic acid and to cleave the chiral auxiliary.

-

-

Isolation and Purification of this compound:

-

After hydrolysis, the reaction mixture is cooled, and the chiral auxiliary can often be recovered.

-

The aqueous solution containing the amino acid hydrochloride is then neutralized with a base to the isoelectric point of this compound, causing it to precipitate.

-

The precipitated this compound is collected by filtration, washed, and can be further purified by recrystallization.

-

-

Analysis:

-

The yield of the final product is determined.

-

The enantiomeric excess is measured using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

-

Conclusion

Both the biocatalytic and the Asymmetric Strecker Synthesis methods provide effective routes to enantiomerically enriched this compound. The choice of method will depend on factors such as the desired enantiomer, scalability, access to biocatalysts or chiral auxiliaries, and environmental considerations. The biocatalytic method is highly specific for the (S)-enantiomer and operates under mild, aqueous conditions. The Asymmetric Strecker Synthesis is a versatile chemical method that can be adapted to produce either enantiomer by selecting the appropriate chiral auxiliary or catalyst.

References

- 1. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.rug.nl [pure.rug.nl]

Application Notes and Protocols for Chiral Separation of 2-Aminooctanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanoic acid is a non-proteinogenic α-amino acid that exists as a pair of enantiomers, (R)-2-aminooctanoic acid and (S)-2-aminooctanoic acid. The stereochemistry of this compound is crucial in various applications, including peptide synthesis and drug development, as different enantiomers can exhibit distinct biological activities. Therefore, the ability to separate and quantify these isomers is of significant importance. This document provides detailed application notes and protocols for the chiral separation of this compound isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) techniques.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers of a racemic mixture can interact differently. This differential interaction leads to a difference in retention times, allowing for their separation. There are two main approaches for the chiral separation of amino acids:

-

Direct Separation: This method utilizes a chiral stationary phase (CSP) that can directly resolve the underivatized enantiomers. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective for the direct separation of amino acids.

-